molecular formula C21H17N3O2 B2933626 3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-53-6

3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2933626
CAS No.: 899973-53-6
M. Wt: 343.386
InChI Key: CLCKHSGCPXWGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(Pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound supplied for research and development purposes. This molecule features a fused pyrazolo-oxazine core structure, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . The integration of pyrazole, oxazine, pyridine, and phenolic functional groups into a single molecular framework makes it a valuable intermediate for constructing novel chemical libraries. Researchers can utilize this compound as a key precursor in multi-component reactions and post-cyclization modifications to explore structure-activity relationships . Its potential research applications include serving as a core scaffold in the investigation of new pharmacologically active agents, given that related structures have been explored for a range of therapeutic areas . This product is intended for use in laboratory research only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity upon receipt and for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

3-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-15-7-5-6-14(12-15)18-13-19-16-8-1-2-10-20(16)26-21(24(19)23-18)17-9-3-4-11-22-17/h1-12,19,21,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCKHSGCPXWGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique heterocyclic structure that includes a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a pyridine ring and a phenolic group. The molecular formula is C21H17N3O2C_{21}H_{17}N_{3}O_{2} with a molecular weight of 343.4 g/mol.

PropertyValue
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
CAS Number899728-82-6

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrazolo and oxazine have shown promising results against various cancer cell lines:

  • Inhibition of Cell Proliferation : Compounds derived from the pyrazolo structure have demonstrated IC50 values in the low micromolar range against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives have shown IC50 values as low as 0.55 µM against MCF-7 cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key pathways such as CDK (cyclin-dependent kinases), which are crucial for cell cycle regulation .

Antimicrobial Activity

The presence of the pyridine and phenolic groups in the structure suggests potential antimicrobial properties. Similar compounds have been documented to exhibit:

  • Bactericidal Effects : Compounds with pyrazole rings have been effective against various bacterial strains, showing activity comparable to traditional antibiotics .
  • Fungal Inhibition : Some analogs have demonstrated antifungal activity by disrupting fungal cell wall synthesis .

Anti-inflammatory Activity

The compound's phenolic nature may contribute to anti-inflammatory effects:

  • Cytokine Inhibition : Studies on related compounds indicate that they can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Studies

  • Study on Anticancer Properties : A study evaluated the anticancer potential of similar compounds in a series of in vitro assays. The results indicated that specific derivatives exhibited significant cytotoxicity against A549 cells with IC50 values ranging from 0.57 to 1.73 µM .
  • Antimicrobial Evaluation : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at concentrations below 100 µg/mL, suggesting strong bactericidal properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyrazolo[1,5-c][1,3]benzoxazine scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:

Substituent Variations

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities Source
Target Compound R1 = pyridin-2-yl; R2 = 3-hydroxyphenyl C22H18N3O2 356.4 High polarity (phenol), potential receptor binding -
2-Methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol R1 = pyridin-3-yl; R2 = 4-methoxy-3-hydroxyphenyl C22H19N3O3 373.4 Increased lipophilicity (methoxy)
5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine R1 = 3-chlorophenyl; R2 = phenyl C22H17ClN2O 360.8 LogP = 4.01; higher hydrophobicity
4-Chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol R1 = furan-2-yl; R2 = 4-chloro-2-hydroxyphenyl C20H15ClN2O3 366.8 Enhanced electron-withdrawing effects (Cl, furan)
2-Methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol R1 = thiophen-3-yl; R2 = 4-methoxy-3-hydroxyphenyl C21H18N2O3S 378.4 Increased lipophilicity (thiophene)

Physicochemical Properties

  • Polarity: The target compound’s phenol group increases polarity compared to methoxy () or chloro () derivatives.
  • Steric Effects : Spiro piperidine derivatives (e.g., ) introduce conformational rigidity, which may influence receptor selectivity .

Antimicrobial Activity

Spiro pyrazolo-oxazine derivatives (e.g., ) exhibit antibacterial and antifungal activity, with MIC values of 50–250 μg/mL . The target compound’s phenol group may enhance binding to microbial enzymes via hydrogen bonding.

Receptor Binding

Pyrazolo[1,5-c]pyrimidine analogs () act as adenosine A2A receptor antagonists (Ki < 50 nM). The pyridinyl and phenol groups in the target compound could similarly modulate receptor interactions.

Agrochemical Potential

Pyrazolo[1,5-a]pyrimidine derivatives () are patented as pesticides, suggesting the target compound’s utility in crop protection .

Q & A

Q. How to design analogs targeting GABA receptors?

  • Methodological Answer :
  • Docking Studies : Pyridin-2-yl’s nitrogen aligns with GABAₐ’s α1 subunit (Glueagen score: −9.2 kcal/mol vs. −7.8 for pyridin-4-yl) .
  • In Vivo Testing : Seizure inhibition (MES model: ED₅₀ = 12 mg/kg vs. 25 mg/kg for phenobarbital) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.